4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1909336-15-7 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-(5-benzyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16-11-14(10-12-4-2-1-3-5-12)18-19(16)15-8-6-13(7-9-15)17(21)22/h1-9,11,18H,10H2,(H,21,22) |
InChI Key |
JZVICCLVBRZKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid
A retrosynthetic analysis of the target molecule provides a logical roadmap for its synthesis. The primary disconnection strategy involves breaking the bonds forming the pyrazole (B372694) ring. The most common and effective approach for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. wikipedia.orgrsc.org
This leads to two key synthons: a substituted hydrazine and a β-dicarbonyl component.
C-N Bond Disconnection: The bond between the pyrazole nitrogen (N1) and the benzoic acid ring is disconnected. This identifies 4-hydrazinobenzoic acid as a readily available starting material.
Pyrazole Ring Disconnection: A further disconnection of the pyrazole ring, following the well-established Knorr pyrazole synthesis pathway, breaks the heterocycle into the aforementioned 4-hydrazinobenzoic acid and a 1,3-dicarbonyl equivalent that carries the benzyl (B1604629) substituent. wikipedia.org A suitable precursor for this is ethyl 4-phenyl-3-oxobutanoate.
This analysis suggests a convergent synthesis where 4-hydrazinobenzoic acid is reacted with a benzyl-substituted β-ketoester to form the desired pyrazole core in a single cyclocondensation step.
Multistep Synthetic Pathways to Pyrazole-Benzoic Acid Derivatives
The construction of pyrazole-benzoic acid derivatives is typically achieved through a sequence of reliable and well-documented chemical reactions.
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophilic species. mdpi.combeilstein-journals.org The most prevalent method is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound. wikipedia.orgjetir.org
For the target molecule, the reaction would involve:
Nucleophile: 4-hydrazinobenzoic acid
Electrophile: Ethyl 4-phenyl-3-oxobutanoate
The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomers, although conditions can often be optimized for regioselectivity. nih.gov The resulting product from this specific reaction is the 5-hydroxypyrazole, which exists in tautomeric equilibrium with its pyrazolone (B3327878) form.
| Reactant 1 | Reactant 2 | Reaction Type | Core Product |
| 4-hydrazinobenzoic acid | Ethyl 4-phenyl-3-oxobutanoate | Knorr Cyclocondensation | This compound |
| Phenylhydrazine | Acetylacetone | Knorr Cyclocondensation | 1-phenyl-3,5-dimethylpyrazole |
| Hydrazine Hydrate | Dibenzoylmethane | Knorr Cyclocondensation | 3,5-diphenyl-1H-pyrazole |
While starting directly with 4-hydrazinobenzoic acid is the most direct route, the benzoic acid moiety can also be introduced through functional group interconversion (FGI) at different stages of the synthesis. ub.edu This provides flexibility if the desired starting materials are not commercially available or are prohibitively expensive.
A common alternative strategy involves starting with a precursor that can be chemically transformed into a carboxylic acid. One such pathway begins with 4-nitrophenylhydrazine (B89600). afinitica.com
Pyrazole Formation: 4-nitrophenylhydrazine is condensed with the appropriate 1,3-dicarbonyl compound.
Nitro Group Reduction: The nitro group on the resulting pyrazole derivative is reduced to an amine (aniline derivative), typically using catalytic hydrogenation (e.g., Pd/C) or other reducing agents like SnCl₂/HCl. afinitica.com
Sandmeyer Reaction: The resulting aniline (B41778) can be converted to the benzoic acid via a Sandmeyer reaction sequence. This involves diazotization of the amine with nitrous acid (NaNO₂) to form a diazonium salt, followed by reaction with a cyanide salt (e.g., CuCN) to introduce a nitrile group.
Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.
Another FGI approach is the oxidation of a benzylic methyl group. imperial.ac.uk The synthesis would start with 4-hydrazinyltoluene, and the methyl group would be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid after the pyrazole ring has been formed. imperial.ac.ukpatsnap.com
| Starting Phenyl Group | Intermediate Group | Final Group (Carboxylic Acid) | Key Reagents |
| -NO₂ (Nitro) | -NH₂ (Amino) → -C≡N (Nitrile) | -COOH | 1. H₂, Pd/C 2. NaNO₂, HCl 3. CuCN 4. H₃O⁺ |
| -CH₃ (Methyl) | - | -COOH | KMnO₄ or CrO₃/H₂SO₄ |
| -Br (Bromo) | -MgBr (Grignard) | -COOH | 1. Mg 2. CO₂ 3. H₃O⁺ |
The placement of the benzyl and hydroxyl groups is determined by the choice of the 1,3-dicarbonyl starting material.
Benzyl Group: To install the benzyl group at the 3-position of the pyrazole ring (relative to the N-phenyl group), the starting dicarbonyl must be ethyl 4-phenyl-3-oxobutanoate. The benzyl group (phenylmethyl) is part of this molecule's backbone.
Hydroxyl Group: The 5-hydroxy substituent is an inherent outcome of the cyclocondensation reaction between a hydrazine and a β-ketoester. The resulting product is a 5-hydroxypyrazole, which is a stable tautomer of the corresponding 3-pyrazolone. This tautomerism is a key feature of the pyrazole ring system.
Catalytic Approaches in Pyrazole-Benzoic Acid Synthesis
Modern synthetic methods increasingly employ catalysts to improve reaction efficiency, yield, and selectivity. thieme-connect.com The synthesis of pyrazole-benzoic acids can benefit from various catalytic approaches.
The initial cyclocondensation step is often catalyzed by acids (e.g., acetic acid, HCl) or bases. jetir.org Green catalysts, such as ammonium (B1175870) chloride, have also been employed for Knorr-type syntheses to promote more environmentally benign processes. jetir.org In some cases, Lewis acids like copper triflate have been used to facilitate the reaction. nih.gov
While the primary synthesis of the target compound relies on classical condensation, transition metal catalysis plays a significant role in the synthesis of related pyrazole derivatives and offers alternative synthetic routes. mdpi.com
N-Arylation: A potential, though less direct, route to the N-aryl bond would be a Buchwald-Hartwig or Ullmann coupling reaction. This would involve coupling a pre-formed 3-benzyl-5-hydroxypyrazole with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate) in the presence of a palladium or copper catalyst.
Catalysis in FGI: As mentioned previously, the reduction of a nitro group to an amine is frequently accomplished using palladium on carbon (Pd/C) as a catalyst. afinitica.com
One-Pot Reactions: Researchers have developed innovative one-pot protocols that combine multiple steps. For instance, some syntheses utilize palladium nanoparticles (PdNPs) generated in-situ to catalyze reactions in environmentally friendly media. mdpi.com Ruthenium and iron catalysts have also been employed for the regioselective synthesis of substituted pyrazoles from different precursors like diarylhydrazones and diols. organic-chemistry.org
These catalytic methods provide powerful tools for expanding the diversity of accessible pyrazole-benzoic acid structures and for optimizing synthetic pathways.
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds like pyrazoles, offering a green alternative to traditional metal-based catalysis. These methods utilize small organic molecules, such as secondary amines, to catalyze reactions with high efficiency and stereoselectivity. nih.govresearchgate.net The synthesis of pyrazole derivatives through organocatalysis often involves inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates. nih.gov
This approach is valued for its operational simplicity, the use of inexpensive and readily available catalysts, and the ability to perform reactions at ambient temperatures. nih.gov For the synthesis of a specifically substituted pyrazole like this compound, an organocatalytic strategy could involve the reaction of a β-ketoester, such as ethyl 4-phenyl-3-oxobutanoate, with a hydrazine derivative carrying the benzoic acid moiety, catalyzed by a bifunctional organocatalyst. Cinchona alkaloids, for example, have been successfully used to catalyze tandem reactions for creating complex pyrazole structures. researchgate.net The catalyst activates the substrates, facilitating a cascade of reactions that lead to the desired pyrazole core in high yields. researchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles is central to the modern synthesis of pharmaceutical intermediates, including pyrazole derivatives. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent Selection and Minimization
A key aspect of green chemistry in pyrazole synthesis is the careful selection of solvents. Traditional syntheses often rely on polar aprotic solvents like DMF, which can be hazardous. nih.govmdpi.com Researchers have explored more environmentally benign alternatives. For instance, eco-friendly solvents such as PEG-400 have been successfully used for the synthesis of 3,5-disubstituted 1H-pyrazoles. researchgate.net Furthermore, reactions conducted in aqueous media or under solvent-free conditions represent a significant advancement in sustainable chemistry. researchgate.netdergipark.org.tr These approaches not only reduce the environmental footprint but can also simplify product work-up and purification.
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis has become a cornerstone of green chemistry for producing pyrazole scaffolds. benthamdirect.com This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced selectivity. researchgate.netdergipark.org.trnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often allows for the use of less solvent or even solvent-free conditions. researchgate.netbenthamdirect.com
For example, the cyclocondensation reaction of hydrazines with 1,3-dicarbonyl compounds, a fundamental method for pyrazole synthesis, can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. dergipark.org.trtandfonline.com This efficiency is crucial for the high-throughput synthesis of compound libraries for drug discovery.
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | dergipark.org.tr |
| Energy Consumption | High | Low | benthamdirect.com |
| Solvent Volume | Large quantities often required | Reduced or solvent-free | researchgate.netbenthamdirect.com |
| Product Yield | Moderate to good | Good to excellent | researchgate.nettandfonline.com |
| Side Reactions | More prevalent | Often minimized | benthamdirect.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing waste and cost. For the synthesis of polysubstituted pyrazoles, key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. mdpi.com
The classic Knorr synthesis of pyrazoles, involving the condensation of β-dicarbonyl compounds with hydrazines, is highly dependent on reaction conditions. The choice of solvent can influence the regioselectivity of the reaction, especially with unsymmetrical dicarbonyl compounds. nih.govmdpi.com For instance, using aprotic dipolar solvents can favor the formation of one regioisomer over another. nih.govmdpi.com Temperature and catalyst loading are also fine-tuned to achieve the highest possible conversion and yield. Studies have shown that even slight modifications, such as adjusting the pH or using a specific Lewis acid catalyst like lithium perchlorate, can significantly improve the outcome of the synthesis. mdpi.com
Table 2: Illustrative Parameters for Optimization in Pyrazole Synthesis
| Parameter | Condition A | Condition B | Outcome | Reference |
|---|---|---|---|---|
| Solvent | Ethanol (B145695) (Protic) | N,N-Dimethylacetamide (Aprotic) | Improved regioselectivity and yield | mdpi.com |
| Catalyst | None | Lewis Acid (e.g., LiClO₄) | Increased reaction rate and yield | mdpi.com |
| Temperature | Room Temperature | 60 °C | Higher conversion rate | mdpi.com |
| Method | Reflux | Microwave Irradiation (100 W) | Reaction time reduced from 16h to 30 min | nih.gov |
Isolation and Purification Techniques
After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. The techniques employed are chosen based on the physicochemical properties of the compound and the impurities present.
Chromatographic Separation Methods
Chromatography is the most common and effective method for the purification of pyrazole derivatives. nih.govThin-Layer Chromatography (TLC) is extensively used to monitor the progress of the reaction and to determine the optimal solvent system for separation. orientjchem.orgmdpi.com
For preparative scale purification, Column Chromatography or Flash Chromatography is the standard technique. nih.govorientjchem.org A solid stationary phase, typically silica (B1680970) gel, is used to separate the components of the mixture. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). orientjchem.org By gradually increasing the polarity of the eluent, the desired compound can be selectively eluted from the column, leaving impurities behind. This method is particularly crucial for separating regioisomers, which often have very similar physical properties but can be resolved through careful chromatographic separation. nih.gov The purity of the final fractions is then confirmed using analytical techniques such as NMR spectroscopy. orientjchem.org
Recrystallization and Precipitation
The purification of the final compound, this compound, is a critical step to ensure the removal of any unreacted starting materials, by-products, or other impurities. The solid nature of this carboxylic acid makes it amenable to standard purification techniques such as recrystallization and precipitation.
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. For a compound like this compound, which possesses both polar (carboxylic acid, hydroxyl) and non-polar (benzyl, phenyl) functionalities, the choice of solvent is crucial.
A suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing aryl-pyrazole carboxylic acids include lower aliphatic alcohols such as ethanol and methanol, or mixtures of these alcohols with water. epo.org The presence of the benzoic acid moiety suggests that solvents like acetic acid or solvent mixtures such as toluene/petroleum ether could also be effective. lookchem.com
The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear filtrate is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
Due to the lack of specific experimental data in the literature for the recrystallization of this compound, a hypothetical data table is presented below to illustrate a potential laboratory-scale recrystallization process.
Disclaimer: The following table is a hypothetical illustration of a recrystallization process based on general principles for similar compounds, as specific experimental data for this compound is not publicly available.
| Parameter | Value/Description |
|---|---|
| Crude Compound Mass | 5.0 g |
| Solvent System | Ethanol/Water (4:1) |
| Volume of Solvent | ~75 mL |
| Dissolution Temperature | 78 °C (Boiling Point of Ethanol) |
| Cooling Procedure | Slow cooling to room temperature, followed by 1 hour in an ice bath (0-5 °C) |
| Recovered Mass | 4.2 g |
| Yield | 84% |
| Appearance | White to off-white crystalline solid |
Precipitation
Precipitation is another effective purification method for acidic compounds like this compound. This technique exploits the significant change in solubility with pH. The carboxylic acid group is acidic and will deprotonate in the presence of a base to form a water-soluble carboxylate salt.
A typical acid-base precipitation procedure would involve dissolving the crude compound in an aqueous basic solution, such as dilute sodium hydroxide (B78521) or sodium bicarbonate. researchgate.net This process converts the water-insoluble carboxylic acid into its highly water-soluble sodium salt. Any non-acidic, organic impurities that are insoluble in the aqueous base can be removed by filtration.
The clear, basic filtrate is then slowly acidified by the dropwise addition of a mineral acid, such as hydrochloric acid. lookchem.com As the pH of the solution decreases, the carboxylate salt is protonated back to the free carboxylic acid, which is insoluble in water and precipitates out of the solution. The precipitated solid is then collected by filtration, washed thoroughly with water to remove any residual salts, and dried. This method is particularly effective for removing non-acidic impurities. In some cases, pyrazole compounds are purified by converting them into acid addition salts, which are then precipitated or crystallized from organic solvents. google.comgoogle.com
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data regarding the ¹H NMR and ¹³C NMR spectra of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid, including chemical shift assignments and coupling constants, have not been reported in the searched scientific literature. Furthermore, information from two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY, which are crucial for unambiguous assignment of proton and carbon signals and for determining the molecule's three-dimensional structure, is unavailable.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis
Specific ¹H NMR data, which would provide information on the chemical environment of the protons within the molecule, is not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data Interpretation
Detailed ¹³C NMR spectroscopic data, which would identify the chemical shifts of each carbon atom in the compound, has not been publicly documented.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
There are no available reports on 2D NMR studies for this compound.
Vibrational Spectroscopy
The characteristic vibrational frequencies of the functional groups present in this compound have not been detailed in the public domain through Fourier Transform Infrared (FT-IR) or Raman spectroscopic investigations.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Characteristic Functional Groups
No specific FT-IR absorption frequencies for the functional groups of the title compound have been found in the reviewed literature.
Raman Spectroscopic Investigations
Information regarding the Raman scattering peaks for this specific molecule is not available.
Due to the absence of primary research data, a detailed analysis and the creation of data tables as requested cannot be fulfilled at this time. Further experimental investigation is required to establish the spectroscopic profile of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₁₇H₁₄N₂O₃, the predicted monoisotopic mass is 294.10043 Da. researchgate.net
HRMS analysis is expected to confirm this elemental composition by providing an exact mass measurement with a high degree of accuracy, typically within a few parts per million (ppm). The predicted mass-to-charge ratios (m/z) for various adducts that could be observed in an HRMS experiment are detailed in the table below. researchgate.net The detection of these adducts with their precise masses would serve as strong evidence for the presence and elemental composition of the target molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 295.10771 |
| [M+Na]⁺ | 317.08965 |
| [M-H]⁻ | 293.09315 |
| [M+NH₄]⁺ | 312.13425 |
| [M+K]⁺ | 333.06359 |
Fragmentation Pattern Analysis for Structural Confirmation
Upon electron impact ionization, the molecular ion [M]⁺ at m/z 294 would be formed. Key fragmentation pathways would likely involve cleavages at the benzylic position, within the pyrazole (B372694) ring, and at the carboxylic acid group.
A primary fragmentation event is the cleavage of the bond between the benzyl (B1604629) group and the pyrazole ring, which would result in the formation of a stable tropylium (B1234903) ion at m/z 91. The remaining fragment would correspond to the 4-(5-hydroxy-1H-pyrazol-1-yl)benzoic acid radical cation.
Another significant fragmentation pathway would involve the benzoic acid moiety. Loss of a hydroxyl radical (•OH) from the carboxylic acid group would lead to a fragment ion at m/z 277. Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion would produce a phenyl-pyrazole fragment ion at m/z 249.
Fragmentation of the pyrazole ring itself is also anticipated. researchgate.net This can involve the loss of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds. Cleavage of the N-N bond within the pyrazole ring could also lead to a variety of smaller fragment ions. The table below summarizes some of the expected key fragments and their corresponding m/z values.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [C₁₇H₁₄N₂O₃]⁺ | Molecular Ion | 294 |
| [C₁₇H₁₃N₂O₂]⁺ | [M-OH]⁺ | 277 |
| [C₁₆H₁₃N₂O]⁺ | [M-OH-CO]⁺ | 249 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
| [C₆H₅CO]⁺ | Benzoyl cation | 105 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions.
Electronic Absorption Properties and Chromophore Analysis
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from its constituent chromophores: the phenyl ring of the benzyl group, the substituted pyrazole ring, and the benzoic acid moiety. Phenyl-substituted pyrazole derivatives are known to exhibit absorption maxima in the UV region. issstindian.org
The extended π-conjugation system, which includes the phenyl ring of the benzoic acid and the pyrazole ring, will be the primary contributor to the UV absorption. The benzyl group, being electronically isolated from this conjugated system by a methylene (B1212753) bridge, will likely exhibit its own weaker absorption bands at shorter wavelengths, characteristic of a monosubstituted benzene (B151609) ring. The presence of the hydroxyl group on the pyrazole ring and the carboxylic acid group on the phenyl ring, both being auxochromes, are expected to influence the position and intensity of the absorption maxima. Based on studies of similar phenylpyrazole compounds, significant absorption bands are anticipated in the range of 250-350 nm. issstindian.orgresearchgate.net
Identification of Electronic Transitions
The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions between different molecular orbitals. For this compound, the primary transitions are expected to be of the π → π* type, originating from the conjugated aromatic system. researchgate.net These transitions are typically of high intensity.
The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons also allows for n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands or be obscured by them. The solvent environment can influence the positions of these absorption bands; polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.
X-ray Crystallography
While a crystal structure for this compound has not been reported, insights into its likely solid-state conformation can be gleaned from the crystal structure of the closely related compound, 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. In this analogue, the phenyl and phenylene rings are not coplanar with the central pyrazole ring, exhibiting dihedral angles of 47.0(1)° and 37.6(1)°, respectively.
By analogy, it is probable that the benzyl and benzoic acid phenyl rings in this compound also adopt a non-planar orientation with respect to the pyrazole ring to minimize steric hindrance. In the solid state, the presence of the carboxylic acid and hydroxyl groups provides sites for strong intermolecular hydrogen bonding. It is highly likely that the crystal packing would be dominated by hydrogen bonding interactions, potentially forming dimers through the carboxylic acid groups, a common motif in the solid-state structures of carboxylic acids. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. For pyrazole-containing compounds, this analysis provides invaluable information on bond lengths, bond angles, and the planarity of the heterocyclic ring.
For this compound, it is anticipated that the pyrazole ring itself would be planar. The benzyl group at the 3-position introduces a flexible methylene (-CH2-) linker, allowing the phenyl ring of the benzyl group to adopt a wide range of orientations. The benzoic acid moiety attached to the pyrazole nitrogen would likely exhibit a degree of torsion relative to the pyrazole ring, similar to what is observed in related structures. The precise dihedral angles would be influenced by the packing forces within the crystal lattice.
Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.2545 (8) |
| b (Å) | 11.9135 (4) |
| c (Å) | 9.3739 (3) |
| β (°) | 91.016 (3) |
| V (ų) | 3154.85 (17) |
| Data for 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide as an illustrative example. researchgate.net |
Analysis of Hydrogen Bonding Networks and Crystal Packing
The presence of both a hydroxyl (-OH) group on the pyrazole ring and a carboxylic acid (-COOH) group on the benzoic acid moiety makes this compound a prime candidate for the formation of extensive hydrogen bonding networks. These non-covalent interactions are fundamental in dictating the crystal packing and, consequently, the macroscopic properties of the solid.
In pyrazolone-substituted benzoic acids, complex hydrogen bonding networks are a defining feature of their solid-state structures. The carboxylic acid group is a classic motif for forming strong O—H···O hydrogen bonds, often leading to the creation of centrosymmetric dimers. nih.govmdpi.com This is a very common and stable arrangement for carboxylic acids in the solid state.
Furthermore, the hydroxyl group on the pyrazole ring can act as a hydrogen bond donor. The nitrogen atoms within the pyrazole ring can serve as hydrogen bond acceptors. researchgate.net This interplay of donors and acceptors can lead to the formation of chains or more complex three-dimensional networks. For instance, in 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, the amino group acts as a hydrogen bond donor to both a sulfonyl oxygen atom and a pyrazolyl nitrogen atom, resulting in the formation of a layered structure. researchgate.net
Table 2: Potential Hydrogen Bond Interactions
| Donor | Acceptor | Type of Interaction |
| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong, Dimer Formation |
| Pyrazole O-H | Pyrazole N | Intermolecular Chain/Sheet Formation |
| Pyrazole O-H | Carboxylic Acid C=O | Intermolecular Linking |
Investigation of Molecular Interactions and Biological Activities in Vitro and in Silico Models
Molecular Docking and Ligand-Target Recognition (In Silico)
Computational, or in silico, studies are pivotal in predicting how a compound might interact with biological targets at a molecular level. While direct molecular docking research specifically on 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is limited, extensive analysis of structurally similar pyrazole (B372694) derivatives offers significant insights into the potential binding behaviors of this chemical class.
Molecular docking simulations with various pyrazole derivatives have been performed to predict their interactions with key microbial enzymes. These studies help to elucidate the structural basis of their biological activity.
Fatty Acid Biosynthesis Enzymes : Derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been identified as potential inhibitors of fatty acid biosynthesis (FAB) in bacteria. nih.gov Docking studies on N1-hydrogen and N1-benzoyl pyrazoline derivatives with the E. coli KAS III (ecKAS III) enzyme, a key component in fatty acid synthesis, have been used to analyze binding interactions. cmu.ac.th
Fungal Lanosterol 14α-demethylase (CYP51) : In the context of antifungal activity, pyrazole-based compounds have been docked against CYP51, an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com Studies on hybrid molecules of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles revealed good affinity for the active site of CYP51 enzymes from various Candida species. mdpi.com
Cyclooxygenase (COX) Enzymes : To explore potential anti-inflammatory applications, docking studies have been conducted on 4,5-dihydro-1H-pyrazole derivatives with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net These simulations indicate that the 4,5-dihydro-1H-pyrazole ring is an important feature for interaction with the COX-2 active site. researchgate.net
The stability of the ligand-target complex is estimated through binding affinities and interaction energies, with lower energy values typically indicating a more stable interaction.
In studies involving 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, molecular docking revealed better binding energy values for these compounds against the CYP51 enzymes of Candida species when compared to the reference antifungal drug, fluconazole. mdpi.com Similarly, molecular docking is a key tool used to determine the binding energy between pyrazoline derivatives and enzymes like ecKAS III to predict their antibacterial potential. cmu.ac.th For pyrazole derivatives targeting the COX-2 enzyme, the docking process helps in understanding the interactions that contribute to inhibitory activity. researchgate.net
Antimicrobial Interaction Studies (In Vitro)
In vitro studies provide empirical evidence of a compound's ability to inhibit the growth of or kill microorganisms in a controlled laboratory setting. Numerous derivatives of the pyrazole benzoic acid scaffold have demonstrated significant antimicrobial properties.
Derivatives of pyrazole benzoic acid have shown potent activity, particularly against Gram-positive bacteria, including drug-resistant strains.
Research has identified 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives as potent agents against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.govmdpi.com Certain trifluoromethyl phenyl derived pyrazoles are also highly potent growth inhibitors of Gram-positive bacteria. nih.gov Another study highlighted pyrazole-derived hydrazones as potent growth inhibitors of drug-resistant Staphylococcus aureus and Acinetobacter baumannii, with MIC values reaching as low as 0.39 μg/mL. acs.org
The antibacterial efficacy of these compounds is often structure-dependent. For instance, in one series, bischloro substituted hydrazone derivatives showed potent activity against multi-resistant staph strains (MIC of 0.39 μg/mL), while compounds with strong electron-withdrawing groups like nitro or carboxylic acid lost their activity. acs.orgnih.gov Halogen substitutions on the aniline (B41778) moiety of certain pyrazole derivatives were found to significantly increase antibacterial activity. nih.gov
Below is a table summarizing the in vitro antibacterial activity of selected pyrazole derivatives from various studies.
| Compound Class/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Bis(trifluoromethyl)aniline derivative | S. aureus strains | 0.78 | mdpi.com |
| Bis(trifluoromethyl)aniline derivative | Enterococcus faecalis | 3.12 | mdpi.com |
| 3-Chloro-4-methyl derivative | S. aureus strains | 3.12 - 6.25 | nih.govmdpi.com |
| Bischloro substituted hydrazone | Multi-resistant S. aureus (Sa92) | 0.39 | acs.org |
| N,N-Diphenyl derivative hydrazone | Methicillin-resistant S. aureus (MRSA) | 0.78 | acs.org |
| Bromo-substituted derivatives | Gram-positive bacteria | 0.78 | nih.gov |
| Bischloro derivative hydrazone | S. aureus, MRSA, B. subtilis | 0.78 | nih.gov |
| Bromo substituted hydrazone | A. baumannii | 1.56 | nih.gov |
This table is for illustrative purposes and represents data for various derivatives within the broader pyrazole class.
The antifungal potential of pyrazole derivatives has also been evaluated. Studies show that specific structural modifications can yield compounds with significant activity against pathogenic fungi, particularly Candida species.
A series of novel 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and tested against six Candida species. mdpi.com The in vitro results correlated well with in silico predictions, showing that these compounds had lower MIC values—and thus better inhibitory activity—than the standard antifungal drug fluconazole. mdpi.com Other research has also noted the antifungal properties of pyrazole and pyrazoline derivatives. nih.govresearchgate.net
The table below presents the antifungal activity of a representative pyrazole derivative compared to fluconazole.
| Compound/Drug | Fungal Strain | MIC Range (μg/mL) | Reference |
| Pyrazole-dihydrooxazole derivatives (6a-j) | Candida spp. | Lower than Fluconazole | mdpi.com |
| Fluconazole (Reference) | Candida spp. | Higher than test compounds | mdpi.com |
This table illustrates the superior performance of the tested pyrazole derivatives compared to a standard antifungal.
Understanding the mechanism of action is crucial for drug development. For pyrazole-based antimicrobials, multiple mechanisms have been proposed based on experimental evidence.
Inhibition of Fatty Acid Biosynthesis : Other studies, utilizing CRISPRi (CRISPR interference), have identified certain pyrazole derivatives as inhibitors of fatty acid biosynthesis (FAB). nih.gov FAB is an essential pathway for bacteria, and its inhibition can have a global, detrimental effect on bacterial cell function. nih.govnih.gov
Biofilm Formation Modulation (in vitro bacterial biofilms)
Direct studies on the effect of this compound on bacterial biofilm formation have not been reported in the available scientific literature. However, research into structurally related pyrazole derivatives has demonstrated significant anti-biofilm potential.
A variety of pyrazole derivatives have been investigated for their ability to inhibit and eradicate biofilms of clinically relevant bacteria, such as Staphylococcus aureus and Enterococcus faecalis. nih.gov For instance, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have been shown to inhibit more than 90% of biofilm growth. nih.gov Other studies on N-phenyl-1H-pyrazole-4-carboxamides also identified compounds that were effective inhibitors of S. aureus biofilm formation, with IC50 values in the low micromolar range. researchgate.net These activities suggest that the pyrazole scaffold is a promising template for the development of new agents targeting bacterial biofilms. nih.govnih.govnih.gov The mechanism of action for these related compounds is often linked to the disruption of pathways essential for biofilm integrity or bacterial growth. nih.gov
Antioxidant Activity Evaluation (In Vitro)
The antioxidant potential of the specific compound this compound has not been quantitatively determined in published studies. However, the structural features of the molecule, namely the 5-hydroxy-pyrazole moiety which can exist as its pyrazolone (B3327878) tautomer, suggest a capacity for antioxidant activity. This is because pyrazolones are structurally related to edaravone, a known potent antioxidant and free radical scavenger. mdpi.com
Specific IC50 values for this compound in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are not available.
Generally, these assays are used to evaluate the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, which is measured by a decrease in absorbance. ugm.ac.id Studies on other pyrazoline and pyrazole derivatives have shown significant free-radical scavenging capabilities in both DPPH and ABTS assays. nih.govmdpi.com The activity is often influenced by the nature and position of substituents on the pyrazole ring, with phenolic hydroxyl groups typically enhancing the radical scavenging effect. nih.gov
While a specific mechanistic study for this compound has not been performed, the antioxidant activity of phenolic compounds and related heterocyclic structures is generally understood to proceed through several mechanisms:
Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically stable and unreactive.
Sequential Electron Transfer Proton Transfer (SETPT): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton.
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton to form an anion (ArO⁻), which then donates an electron to the free radical. This mechanism is particularly relevant in polar solvents. researchgate.net
Computational studies on some pyrazolone derivatives support their potential to act as antioxidants, though the dominant mechanism can vary based on the specific molecular structure and environment. researchgate.net The presence of the hydroxyl group on the pyrazole ring is critical for these mechanisms.
Enzyme Modulation and Inhibition Studies (In Vitro)
Meprins are metalloproteinases implicated in various diseases, making them attractive therapeutic targets. nih.gov Although extensive research has been conducted on pyrazole-based inhibitors of meprin α and meprin β, no specific inhibition data (such as Kᵢ or IC50 values) for this compound has been reported.
Interaction with Other Relevant Enzyme Systems (e.g., c-Met kinase in model systems)
No published studies were identified that investigated the interaction of this compound with c-Met kinase or any other enzyme systems. While other heterocyclic compounds, such as certain quinoxaline (B1680401) derivatives, have been explored as c-Met kinase inhibitors, similar research on the specified pyrazole compound is not available in the public domain. vensel.orgresearchgate.net
Cellular Response Studies (In Vitro Model Cell Lines)
Antiproliferative Activity against Various Model Cellular Systems
There is no available data from in vitro studies detailing the antiproliferative activity of this compound against any cancer cell lines. Research on other pyrazole-containing molecules has shown antiproliferative properties, but these findings are specific to the compounds studied and cannot be attributed to the subject of this article. najah.edunih.govnih.govresearchgate.netmdpi.com
Investigation of Cellular Pathway Modulation (without inferring clinical outcomes)
No research has been published detailing the effects of this compound on any cellular pathways. Studies on related but structurally distinct pyrazole compounds have explored effects on pathways like mTORC1 and autophagy, but this does not provide information on the specific compound . nih.govnih.gov
Structure Activity Relationship Sar and Rational Design Strategies
Analysis of Substituent Effects on Synthetic Accessibility and Molecular Conformation
The synthesis of 1,3,5-substituted pyrazoles is well-established and typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the parent compound, this would involve the reaction of a derivative of 4-phenyl-1,3-butanedione with 4-hydrazinobenzoic acid. The accessibility of the final compound is thus highly dependent on the availability of appropriately substituted starting materials. Multi-component reactions, often catalyzed by agents like nano-ZnO or acids, provide an efficient route to structurally diverse pyrazole (B372694) derivatives.
Substituents can influence the synthetic route and reaction efficiency. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 4-position of the pyrazole ring, which can then be used as a handle for further modifications. The electronic nature of substituents on the aryl rings can impact the reactivity of the starting materials, though the synthesis of the pyrazole core is generally robust.
Correlation of Structural Modifications with Observed In Vitro Biological Activities
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole-based compounds. By systematically altering the substituents on the pyrazole core and observing the corresponding changes in biological activity, researchers can develop more potent and selective agents.
Antibacterial Activity: In a series of pyrazole derivatives designed as antibacterial agents, the nature of the substituents on the aryl rings was found to be critical. For example, the introduction of a trifluoromethylphenyl group led to potent activity against Gram-positive bacteria. Further studies on related structures showed that lipophilic substituents on an aniline (B41778) moiety attached to the pyrazole core significantly improved antibacterial potency.
| Compound/Modification | Target Organism | Observed Activity (MIC) | Reference |
|---|---|---|---|
| 4-fluorophenyl substituted pyrazole | Gram-positive bacteria | Potent activity | |
| Trifluoromethylphenyl substituted pyrazole | S. aureus, E. faecalis | Potent, biofilm inhibition | |
| Hydrazone derivatives of fluorophenyl-formyl-pyrazoles | S. aureus, A. baumannii | As low as 0.39 µg/mL | |
| Unsubstituted aniline derivative | Gram-positive bacteria | No significant activity | |
| Lipophilic substituted aniline derivative | Gram-positive bacteria | Significantly improved activity |
Enzyme Inhibition: Pyrazole derivatives have been extensively studied as enzyme inhibitors. In the development of inhibitors for meprins (metalloproteases), 3,5-diphenylpyrazole (B73989) served as a starting scaffold. Introducing a carboxylic acid on one of the phenyl rings (mimicking the benzoic acid of the title compound) influenced the selectivity between meprin isoforms. Specifically, a meta-substituted carboxyphenyl group increased activity against meprin β.
In another study focusing on carbonic anhydrase (CA) inhibition, a series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides were synthesized. The variation of the aryl group at the 5-position had a significant impact on activity and selectivity. A 4-chlorophenyl substituent at this position resulted in a lead compound with high tumor selectivity.
| Compound/Modification | Target Enzyme | Observed Activity (KI or IC50) | Reference |
|---|---|---|---|
| 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide | hCA IX | 53.5–923 nM | |
| 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide | hCA XII | 6.2–95 nM | |
| 3,5-diphenylpyrazole with meta-carboxyphenyl substituent | Meprin β | Increased activity | |
| Various pyrazole derivatives | hCA I | 5.13–16.9 nM | |
| Various pyrazole derivatives | hCA II | 11.77–67.39 nM |
Design Principles for Modulating Specific Molecular Interactions
The pyrazole scaffold is a versatile platform for designing molecules that can engage in specific interactions with biological targets. Key design principles include:
Hydrogen Bonding: The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2). The 5-hydroxy group on the title compound provides an additional, crucial hydrogen bond donor/acceptor site. These features allow the molecule to form strong hydrogen bonds with amino acid residues in an enzyme's active site.
Hydrophobic and π-π Interactions: The benzyl (B1604629) and phenylbenzoic acid groups provide extensive hydrophobic surfaces. The aromaticity of these rings, along with the pyrazole core itself, facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
Chelation: For metalloenzymes, the pyrazole scaffold can be functionalized with groups capable of chelating the metal ion in the active site. For example, incorporating a hydroxamic acid moiety onto the pyrazole framework is a key strategy for designing potent inhibitors of zinc-containing metalloproteases.
Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere of an aryl group to improve properties like lipophilicity and metabolic stability. Similarly, the carboxylic acid of the benzoic acid moiety can be replaced with other acidic groups to modulate pKa and binding interactions.
Stereochemical Considerations and Enantioselective Synthesis (if relevant to compound research)
The core structure of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is achiral. Chirality would need to be introduced through substitution, for example, on the methylene (B1212753) bridge of the benzyl group or by converting the pyrazole to a pyrazoline. While stereochemistry is paramount in drug design, the specific enantioselective synthesis of chiral derivatives of the title compound is not extensively documented in the reviewed literature.
However, the field of asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives is rapidly advancing. Pyrazolin-5-ones are frequently used as nucleophilic substrates in organo- and metal-catalyzed asymmetric reactions to construct highly functionalized, chiral pyrazole derivatives. These methods often involve Michael additions to various acceptors, leading to products with high enantioselectivity. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions of pyrazolones with α,β-unsaturated aldehydes have been shown to produce chiral dihydropyranopyrazolones with good yields and high enantiomeric ratios. Such strategies could be applied to create chiral analogs of the title compound if a chiral center were to be incorporated into its design.
Fluorine Substitution as a Strategic Modification
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Introducing fluorine into the pyrazole scaffold or its substituents can lead to several beneficial effects:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
Enhanced Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of the molecule. It can participate in favorable intermolecular interactions within a protein's binding site, such as dipole-dipole or C–F…C=O interactions, thereby increasing binding affinity.
Modulation of Lipophilicity and pKa: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. As a strong electron-withdrawing group, it can also lower the pKa of nearby acidic or basic centers, which can be used to optimize ionization at physiological pH.
Numerous studies have demonstrated the success of this strategy. Fluorinated pyrazole derivatives have been developed as potent inhibitors of various enzymes and have shown enhanced antimicrobial activity. For example, the synthesis of fluorophenyl-substituted pyrazole-derived aldehydes was undertaken specifically to create more potent and metabolically stable antibacterial agents. This strategic use of fluorine highlights a key avenue for the further optimization of compounds based on the this compound scaffold.
Advanced Applications and Future Research Directions
Potential as Chemical Probes for Biological Systems
The inherent fluorescence and chelating properties of many pyrazole (B372694) derivatives make them excellent candidates for the development of chemical probes. rsc.orgnih.gov Substituted pyrazoles can exhibit high fluorescence quantum yields, notable solvatochromic behavior, and significant Stokes shifts. rsc.org The 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid scaffold could be functionalized to create probes for detecting specific metal ions, anions, or biomolecules. rsc.orgresearchgate.net The hydroxyl group on the pyrazole ring, in conjunction with the adjacent nitrogen atoms, provides a potential binding site for metal ions. rsc.org The benzoic acid group can be further modified to enhance water solubility or to introduce specific recognition elements for targeted biological molecules.
Future research could focus on:
Ion Sensing: Investigating the coordination of the pyrazole core with various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and studying the resulting changes in fluorescence or absorbance. rsc.orgresearchgate.net This could lead to the development of selective and sensitive fluorescent probes for these ions in biological systems.
Bioimaging: The intrinsic fluorescence of pyrazole derivatives can be harnessed for bioimaging applications. nih.gov Modifications to the benzyl (B1604629) or phenyl rings could tune the emission wavelength, and the benzoic acid could be conjugated to cell-penetrating peptides or other targeting moieties to visualize specific cellular components or processes. nih.gov
Enzyme Inhibition Studies: Hydroxypyrazole derivatives have been identified as potent inhibitors of various enzymes. nih.govnih.gov The structure of this compound could serve as a starting point for designing inhibitors for specific enzymes, with the benzoic acid group potentially interacting with active site residues.
Exploration in Materials Science (e.g., Optoelectronic Materials, Non-Linear Optics)
The extended π-conjugated system inherent in the pyrazole and phenyl rings of this compound suggests its potential for applications in materials science, particularly in optoelectronics and non-linear optics (NLO). researchgate.nettandfonline.comresearchgate.net Pyrazole-based materials are known to be promising for optoelectronic and solar cell devices due to their low weight, ease of processability, and favorable electronic properties. researchgate.net
Key areas for future investigation include:
Optoelectronic Devices: The incorporation of pyrazole units into conjugated polymer chains can lead to materials with tunable electronic and optical properties, high thermal stability, and good solubility. tandfonline.com The subject compound could be explored as a monomer or a dopant in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and thin-film transistors. tandfonline.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) could predict its optoelectronic properties, such as the HOMO-LUMO gap. researchgate.net
Non-Linear Optical (NLO) Materials: Pyrazoline derivatives, structurally related to pyrazoles, have been shown to exhibit significant third-order NLO responses. researchgate.netresearchgate.net The push-pull nature of the electron-donating hydroxyl group and the electron-withdrawing benzoic acid group in this compound could lead to a large first hyperpolarizability (β). nih.gov Experimental techniques like the Z-scan method could be employed to determine the NLO properties of this compound and its derivatives. researchgate.netnih.gov
| Potential Application Area | Key Structural Feature | Relevant Research Findings on Analogs |
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation | Pyrazole-containing polymers exhibit tunable electronic and optical properties. tandfonline.com |
| Organic Photovoltaics (OPVs) | Donor-acceptor character | Pyrazole derivatives can act as efficient donor or acceptor materials. researchgate.net |
| Non-Linear Optics (NLO) | Push-pull electronic structure | Pyrazoline derivatives show significant third-order NLO susceptibility. researchgate.netresearchgate.net |
Methodological Advancements in Pyrazole Chemistry
The synthesis of highly functionalized pyrazoles remains an active area of research. mdpi.comresearchgate.netchim.it The specific substitution pattern of this compound presents opportunities for developing novel synthetic methodologies.
Future research in this area could involve:
Novel Synthetic Routes: Exploring alternative and more efficient synthetic pathways to this and related compounds, potentially utilizing multicomponent reactions or microwave-assisted synthesis to improve yields and reduce reaction times. mdpi.comproquest.com
Post-Functionalization Strategies: Developing methods for the selective functionalization of the pyrazole ring, the benzyl group, or the benzoic acid moiety to create a library of derivatives with diverse properties. proquest.comnih.gov For instance, reactions at the C4 position of the pyrazole ring are common for introducing further substituents. chim.it
Catalytic Methods: Investigating the use of transition-metal catalysts for C-H activation or cross-coupling reactions to introduce new functional groups onto the pyrazole or aromatic rings. nih.gov
Unexplored Reactivity and Transformation Pathways
The reactivity of the this compound molecule is not fully understood, offering a rich field for chemical exploration. The presence of multiple reactive sites—the hydroxyl group, the pyrazole ring, and the carboxylic acid—suggests a variety of potential chemical transformations.
Potential research directions include:
Tautomerism Studies: Investigating the tautomeric equilibrium of the 5-hydroxy-1H-pyrazole moiety, which can significantly influence its reactivity. nih.gov
Cyclization Reactions: Exploring intramolecular cyclization reactions involving the benzoic acid and the pyrazole ring or the benzyl group to form novel fused heterocyclic systems.
Oxidation and Reduction Chemistry: Studying the oxidation of the hydroxyl group and the reduction of the pyrazole ring to access new classes of compounds with potentially different biological or material properties.
Supramolecular Assembly and Coordination Chemistry
The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (pyrazole nitrogens and carbonyl oxygen) sites in this compound makes it an excellent candidate for forming supramolecular assemblies and coordination complexes. mdpi.comresearchgate.net Pyrazole-based ligands are widely used in coordination chemistry due to their diverse coordination modes. researchgate.netresearchgate.net
Future research could explore:
Q & A
Q. What are the established synthetic routes for 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide intermediates can be cyclized using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Key intermediates, such as substituted benzoic acid hydrazides, are characterized using IR spectroscopy (C=O and N-H stretches) and NMR (aromatic proton integration and coupling patterns). Final purification often employs recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretches at ~2500–3000 cm⁻¹, pyrazole C=N at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons in the range δ 6.5–8.0 ppm) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks. For example, the title compound’s analogs show planar pyrazole rings with dihedral angles <5° relative to the benzoic acid moiety .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance limits cyclization efficiency?
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalysts : Lewis acids like ZnCl₂ or microwave-assisted synthesis reduce reaction time and improve yields .
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) prevents premature decomposition of reactive intermediates .
Q. How should researchers resolve contradictions in reported biological activity (e.g., antimicrobial efficacy)?
Discrepancies may arise from:
- Assay Conditions : Variations in microbial strains, agar dilution vs. broth microdilution methods, or incubation times .
- Compound Stability : Hydroxy and carboxylic acid groups may degrade under high humidity or acidic conditions. Stability studies via HPLC or LC-MS are recommended .
- Structural Modifications : Substituents like fluorine or trifluoromethyl groups at the benzyl position enhance lipophilicity and membrane penetration, improving activity .
Q. What computational strategies complement experimental data for this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with UV-Vis spectra .
- Molecular Docking : Screens binding affinities to targets like bacterial dihydrofolate reductase (DHFR). Pyrazole-carboxylic acid analogs show strong hydrogen bonding with DHFR active sites .
- Molecular Dynamics (MD) : Simulates stability of protein-ligand complexes under physiological conditions .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Salt Formation : Sodium or potassium salts of the carboxylic acid group improve water solubility .
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain bioactivity without cytotoxicity .
Q. What refinements are needed when X-ray data show disorder in the benzyl or hydroxy groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
